molecular formula C10H9ClO2 B14372308 3-(4-Chlorophenyl)oxolan-2-one CAS No. 91154-09-5

3-(4-Chlorophenyl)oxolan-2-one

Cat. No.: B14372308
CAS No.: 91154-09-5
M. Wt: 196.63 g/mol
InChI Key: VSBRJCKDDSOFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)oxolan-2-one: is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. The compound features a chlorophenyl group attached to the oxolane ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing 3-(4-Chlorophenyl)oxolan-2-one involves an aldol condensation reaction between 4-chlorobenzaldehyde and ethyl acetoacetate, followed by cyclization.

    Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the oxolane ring.

Industrial Production Methods:

    Batch Process: In industrial settings, the compound can be produced in batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures.

    Continuous Process: Continuous flow reactors can also be used for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Chlorophenyl)oxolan-2-one can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives and carboxylic acids.

    Reduction Products: Alcohols and hydrocarbons.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in organic synthesis reactions.

    Polymerization: It serves as a monomer in the production of specialized polymers.

Biology:

    Enzyme Inhibition: 3-(4-Chlorophenyl)oxolan-2-one is studied for its potential to inhibit specific enzymes.

    Biochemical Pathways: It is used to investigate biochemical pathways in cellular processes.

Medicine:

    Drug Development: The compound is a precursor in the synthesis of pharmaceutical drugs.

    Therapeutic Agents: It is explored for its potential therapeutic properties in treating various diseases.

Industry:

    Material Science: The compound is used in the development of advanced materials with unique properties.

    Agriculture: It is utilized in the formulation of agrochemicals.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Binding: The compound binds to specific enzymes, altering their activity and affecting metabolic pathways.

    Receptor Interaction: It interacts with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

  • 3-(4-Fluorophenyl)oxolan-2-one
  • 3-(4-Bromophenyl)oxolan-2-one
  • 3-(4-Methylphenyl)oxolan-2-one

Uniqueness:

  • Chlorine Substitution: The presence of a chlorine atom in 3-(4-Chlorophenyl)oxolan-2-one imparts unique chemical and physical properties compared to its analogs.
  • Reactivity: The compound’s reactivity differs due to the electron-withdrawing effect of the chlorine atom, influencing its behavior in chemical reactions.

Properties

IUPAC Name

3-(4-chlorophenyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)9-5-6-13-10(9)12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBRJCKDDSOFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10533096
Record name 3-(4-Chlorophenyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91154-09-5
Record name 3-(4-Chlorophenyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.